1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- is a complex organic compound characterized by its unique structure, which includes a pyrrole ring fused with two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-: Similar structure but with different substituents.
N,N’-(1,3-Phenylene)dimaleimide: Contains a similar pyrrole-2,5-dione core but with different functional groups.
Uniqueness
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- is unique due to its specific arrangement of thiophene rings, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
343341-45-7 |
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Molecular Formula |
C16H15NO2S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3,4-bis(2,5-dimethylthiophen-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H15NO2S2/c1-7-5-11(9(3)20-7)13-14(16(19)17-15(13)18)12-6-8(2)21-10(12)4/h5-6H,1-4H3,(H,17,18,19) |
InChI Key |
XNRUQEGQXAEZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(C(=O)NC2=O)C3=C(SC(=C3)C)C |
Origin of Product |
United States |
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